1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone
Description
1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone is a nitro-substituted benzoxazole derivative characterized by a benzoxazole core with a nitro (-NO₂) group at the 4-position and an acetyl (-COCH₃) group at the 2-position. The benzoxazole scaffold is a fused heterocyclic system combining benzene and oxazole rings, which confers unique electronic and steric properties. The nitro group at the 4-position is strongly electron-withdrawing, which may enhance electrophilic reactivity and influence intermolecular interactions in catalytic or biological systems.
Properties
Molecular Formula |
C9H6N2O4 |
|---|---|
Molecular Weight |
206.15 g/mol |
IUPAC Name |
1-(4-nitro-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6N2O4/c1-5(12)9-10-8-6(11(13)14)3-2-4-7(8)15-9/h2-4H,1H3 |
InChI Key |
LTYRXBZGRJWXGL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=CC=C2O1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitroaniline with acetic anhydride, followed by cyclization with a suitable dehydrating agent. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted oxazole compounds.
Scientific Research Applications
1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The oxazole ring structure allows the compound to bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(4-Nitrobenzo[d]oxazol-2-yl)ethanone with structurally related benzoxazole-based ethanones, emphasizing substituent effects, molecular properties, and biological activities:
Key Observations:
- Electronic Effects : The nitro group in the target compound likely increases electrophilicity compared to methoxy (electron-donating) or bromo (halogen-bonding) substituents in analogs. This could enhance reactivity in catalytic systems or binding affinity in enzyme inhibition .
- Biological Activity : Methoxy-substituted analogs (e.g., ) demonstrate potent xanthine oxidase (XO) inhibition, suggesting that electron-donating groups at specific positions (e.g., 6-OCH₃) optimize enzyme interaction. The nitro group’s electron-withdrawing nature may alter binding modes or metabolic stability .
- Synthetic Utility: Rhodium-catalyzed additions () are effective for unsubstituted benzoxazole ethanones. Nitro-substituted derivatives may require modified conditions due to steric/electronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
